molecular formula C17H26O2S2 B3032449 3,5-Bis(tert-butylthio)benzyl Acetate CAS No. 1820649-93-1

3,5-Bis(tert-butylthio)benzyl Acetate

Cat. No.: B3032449
CAS No.: 1820649-93-1
M. Wt: 326.5
InChI Key: PHEUSZAMYDZDIS-UHFFFAOYSA-N
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Description

3,5-Bis(tert-butylthio)benzyl Acetate is an organic compound with the molecular formula C17H26O2S2 and a molecular weight of 326.51. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is characterized by the presence of two tert-butylthio groups attached to a benzyl acetate core, which imparts unique chemical properties.

Safety and Hazards

While handling 3,5-Bis(tert-butylthio)benzyl Acetate, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be washed thoroughly after handling . Contact with skin, eyes, and clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(tert-butylthio)benzyl Acetate typically involves the reaction of 3,5-dibromobenzyl acetate with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by tert-butylthio groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(tert-butylthio)benzyl Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(tert-butylthio)benzyl Acetate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butylthio)benzyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The acetate group can undergo hydrolysis to release the active benzyl alcohol derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(tert-butylthio)benzyl Acetate is unique due to the presence of both tert-butylthio groups and a benzyl acetate core. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

[3,5-bis(tert-butylsulfanyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S2/c1-12(18)19-11-13-8-14(20-16(2,3)4)10-15(9-13)21-17(5,6)7/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEUSZAMYDZDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180380
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820649-93-1
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820649-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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